1-phenyl-N-[2-(2-thienyl)ethyl]cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-N-(2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide is a compound that features a cyclopentanecarboxamide core with a phenyl group and a thiophene ring attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-N-(2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide typically involves the following steps:
Formation of the Cyclopentanecarboxamide Core: This can be achieved through the reaction of cyclopentanecarboxylic acid with an amine to form the amide bond.
Introduction of the Phenyl Group: This step involves the use of a phenylating agent, such as phenylmagnesium bromide, to introduce the phenyl group onto the amide.
Attachment of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki coupling, using a thiophene boronic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-N-(2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Reagents such as halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution) are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Phenyl-N-(2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials, such as organic semiconductors or corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-Phenyl-N-(2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring and phenyl group can play crucial roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as thiophene-2-carboxamide and thiophene-3-carboxamide share the thiophene ring structure.
Cyclopentanecarboxamide Derivatives: Compounds like N-phenylcyclopentanecarboxamide have a similar core structure.
Uniqueness
1-Phenyl-N-(2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide is unique due to the combination of the cyclopentanecarboxamide core with both a phenyl group and a thiophene ring. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H21NOS |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
1-phenyl-N-(2-thiophen-2-ylethyl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C18H21NOS/c20-17(19-13-10-16-9-6-14-21-16)18(11-4-5-12-18)15-7-2-1-3-8-15/h1-3,6-9,14H,4-5,10-13H2,(H,19,20) |
InChI Key |
ZZKQMEXEEMKFMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NCCC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.